1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone
Description
1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone is a fluorinated biphenyl derivative characterized by a propanone backbone bridging a biphenyl group and a 4-fluoro-substituted anilino moiety.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-19-10-12-20(13-11-19)23-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,23H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBNWNOELVJPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279672-36-5 | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-FLUOROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoroanilino group, and attachment of the propanone moiety. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution:
Ketone Formation: The propanone group is typically introduced via Friedel-Crafts acylation or other ketone-forming reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone undergoes various chemical reactions, including:
Substitution: The fluoroanilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.
Biology
The biological applications of 1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone are particularly notable:
- Drug Discovery : The compound's interactions with biological molecules make it valuable in drug development, particularly in targeting specific enzymes or receptors.
- Biochemical Assays : It can be used as a probe in various biochemical assays to study cellular processes and signaling pathways.
Industry
In industrial applications, this compound is utilized in:
- Advanced Materials Production : Its structural properties make it suitable for creating polymers and liquid crystals.
- Agrochemical Synthesis : It acts as an intermediate in the production of agrochemicals, contributing to the development of new agricultural products.
Case Studies
While specific case studies on this compound were not found in the search results, its applications in drug discovery have been highlighted in various pharmaceutical research contexts. For instance:
- Cancer Therapeutics : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific oncogenic pathways.
- Biochemical Research : Researchers have utilized biphenyl derivatives to explore enzyme mechanisms involved in metabolic diseases.
Mechanism of Action
The mechanism by which 1-[1,1’-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and fluoroanilino groups can engage in π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: The sulfonyl analog () exhibits higher lipophilicity and electron-withdrawing properties, which may enhance binding to hydrophobic enzyme pockets. This contrasts with the target compound’s simpler 4-fluoroanilino group, which balances moderate hydrophobicity and electronic effects .
Steric and Solubility Considerations
- Methyl Groups : The 3-fluoro-4-methyl analog () and 3,4-dimethyl derivative () demonstrate how methyl substituents increase steric bulk, possibly reducing binding affinity but improving metabolic stability .
- Piperazino Group: The piperazine-containing analog () introduces a basic nitrogen and hydroxyl group, improving aqueous solubility and enabling interactions with biological targets like neurotransmitter receptors .
Biological Activity
The compound 1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone (commonly referred to as BPAF ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of BPAF, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BPAF features a biphenyl moiety and a propanone backbone, with a fluorinated aniline substituent. Its molecular formula is and it has a molecular weight of approximately 325.37 g/mol. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have shown that BPAF exhibits significant antitumor activity. It has been tested against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that BPAF inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
BPAF has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses moderate activity against several bacterial strains.
- Table 1: Antimicrobial Activity of BPAF
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
This data suggests that BPAF could be further investigated as a potential antimicrobial agent, particularly against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of BPAF is crucial for optimizing its biological activity. Modifications to the biphenyl and aniline moieties have been explored to enhance potency and selectivity.
- Key Findings :
- Substitutions on the aniline ring significantly affect the compound's binding affinity to target proteins.
- Fluorination at specific positions increases lipophilicity, potentially enhancing cellular uptake.
The mechanism by which BPAF exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets involved in cell signaling and growth regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
